![molecular formula C23H27FN2O5S B12303065 (2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (2S)-2-{[1-(4-Fluorofenil)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-2-carbonil]amino}-4-(metilsulfanil)butanoico: es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura única que incluye un grupo fluorofenilo, una porción de tetrahidroisoquinolina y una cadena principal de ácido butanoico, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido (2S)-2-{[1-(4-Fluorofenil)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-2-carbonil]amino}-4-(metilsulfanil)butanoico típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de tetrahidroisoquinolina: Esto se puede lograr a través de una reacción de Pictet-Spengler, donde un aldehído reacciona con una amina en presencia de un catalizador ácido.
Introducción del grupo fluorofenilo: Este paso involucra el uso de un derivado de benceno fluorado, que se puede introducir a través de una reacción de sustitución aromática nucleofílica.
Unirse a la cadena principal de ácido butanoico: Esto se realiza típicamente a través de una formación de enlace amida, utilizando reactivos de acoplamiento como EDCI o DCC.
Funcionalización final:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El flúor aromático se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Sulfóxidos o sulfones.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas debido a su estructura única.
Ciencia de los materiales:
Biología
Inhibición enzimática: El compuesto puede actuar como un inhibidor para ciertas enzimas, lo que lo hace útil en estudios bioquímicos.
Unión de proteínas: Su estructura permite posibles interacciones con varias proteínas, útil en el descubrimiento de fármacos.
Medicina
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos productos farmacéuticos, particularmente en la focalización de receptores o enzimas específicos.
Aplicaciones terapéuticas: Posible uso en el tratamiento de enfermedades donde se requiere la modulación de vías biológicas específicas.
Industria
Síntesis química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Fabricación farmacéutica: Posible uso en la producción de principios farmacéuticos activos (API).
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-{[1-(4-Fluorofenil)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-2-carbonil]amino}-4-(metilsulfanil)butanoico involucra su interacción con objetivos moleculares específicos como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad. Esto puede llevar a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización de los receptores.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Comparte el grupo fluorofenilo pero difiere en la estructura central.
2-Fluorodescloroquetamina: Otro compuesto fluorado con diferentes propiedades farmacológicas.
Singularidad
Complejidad estructural: La combinación de un grupo fluorofenilo, una porción de tetrahidroisoquinolina y una cadena principal de ácido butanoico es única.
Diversidad funcional: La presencia de múltiples grupos funcionales permite una reactividad química diversa y una actividad biológica.
Este artículo detallado proporciona una descripción general completa del ácido (2S)-2-{[1-(4-Fluorofenil)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-2-carbonil]amino}-4-(metilsulfanil)butanoico, destacando su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C23H27FN2O5S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H27FN2O5S/c1-30-19-12-15-8-10-26(23(29)25-18(22(27)28)9-11-32-3)21(17(15)13-20(19)31-2)14-4-6-16(24)7-5-14/h4-7,12-13,18,21H,8-11H2,1-3H3,(H,25,29)(H,27,28) |
Clave InChI |
LFPYLMHPWKBJRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
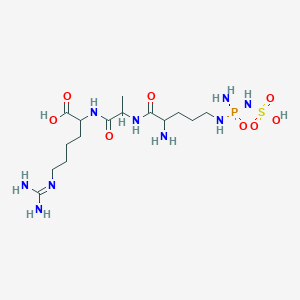
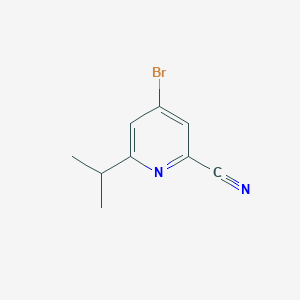
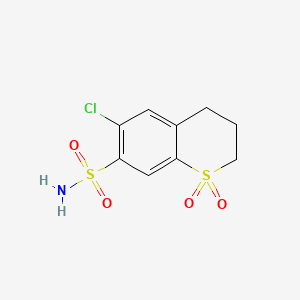
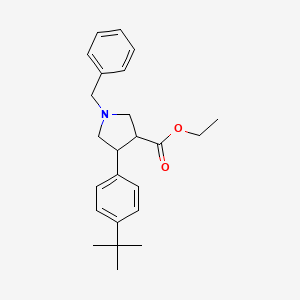
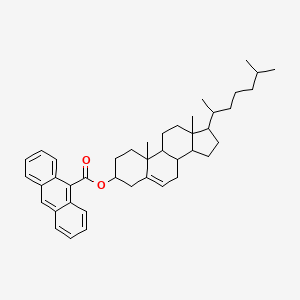
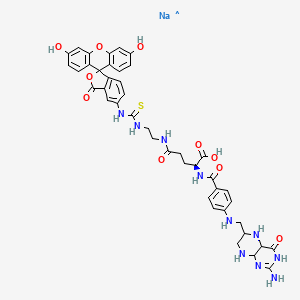
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
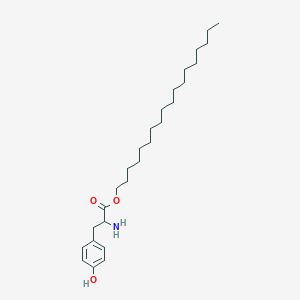
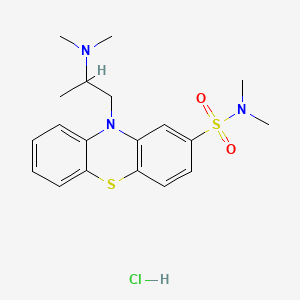
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
